



Application Notes: ICA-121431 for In Vitro Patch-Clamp Electrophysiology

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Compound of Interest		
Compound Name:	ICA-121431	
Cat. No.:	B1674254	Get Quote

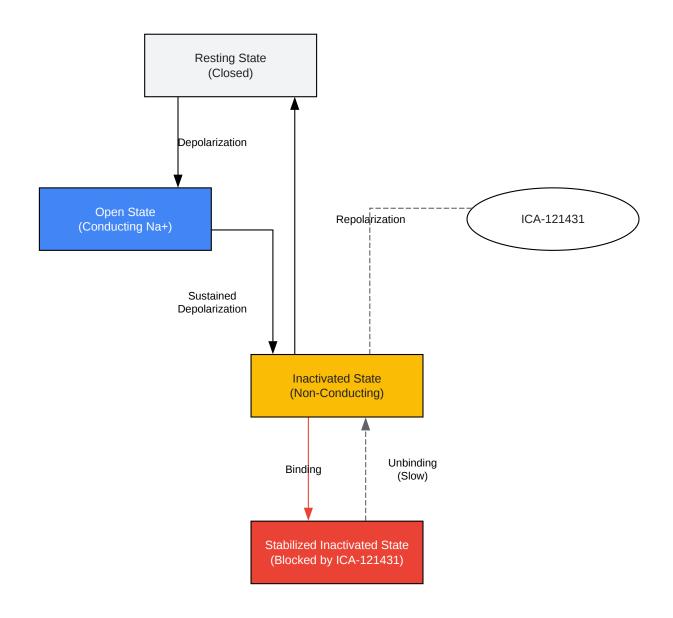
Introduction

ICA-121431 is a potent and selective small-molecule inhibitor of voltage-gated sodium channels (NaV), demonstrating high affinity for the human NaV1.1 and NaV1.3 subtypes.[1][2] It exhibits significant selectivity, with up to 1,000-fold lower potency against other tetrodotoxin (TTX)-sensitive and TTX-resistant sodium channels, such as NaV1.5 and NaV1.8.[2] The primary mechanism of action for ICA-121431 is through state-dependent binding to the channel. It preferentially interacts with the domain IV voltage sensor (VSDIV) when the channel is in an inactivated state, thereby stabilizing this non-conducting conformation and producing a potent, use-dependent block.[3][4] This makes ICA-121431 a valuable pharmacological tool for studying the specific roles of NaV1.1 and NaV1.3 channels in neuronal excitability and for investigating potential therapeutic strategies for conditions involving channel hyperactivity.[5]

Mechanism of Action: State-Dependent Inhibition

ICA-121431's inhibitory effect is highly dependent on the conformational state of the sodium channel. Its potency is substantially increased when the channel is held in a depolarized state that promotes inactivation.[4] The molecule binds to a unique site on the VSDIV, which is distinct from the binding sites for other modulators like TTX or local anesthetics.[2][3] This interaction allosterically stabilizes the inactivated state, preventing the channel from returning to a resting state and subsequently blocking the initiation and propagation of action potentials. [4]





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Mechanism of state-dependent block by ICA-121431.

Quantitative Data: Inhibitory Potency of ICA-121431

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **ICA-121431** for various human voltage-gated sodium channel subtypes, as determined by in vitro



patch-clamp electrophysiology. Experiments are typically performed on HEK293 cells stably expressing the subtype of interest.

Channel Subtype	IC50 (nM)	Notes
hNaV1.1	13 - 23 nM[1][5][6]	High potency.
hNaV1.2	240 nM[1][6]	Moderate potency.
hNaV1.3	13 - 23 nM[1][2][5]	High potency, equipotent to hNaV1.1.
hNaV1.4	>10,000 nM[1][6]	Low potency / highly selective against.
hNaV1.5	>10,000 nM[2][3]	Low potency / highly selective against this cardiac subtype.
hNaV1.6	>10,000 nM[1][6]	Low potency / highly selective against.
hNaV1.7	12,000 nM[1]	Low potency / highly selective against.
hNaV1.8	>10,000 nM[1][2]	Low potency / highly selective against this TTX-resistant subtype.

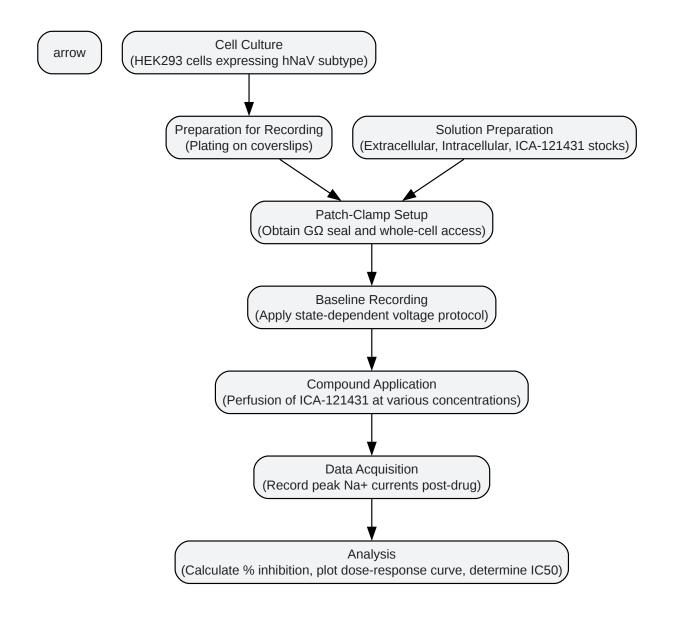
Note: IC50 values can vary based on the specific voltage protocol used, particularly the duration and voltage of the inactivating prepulse.

Experimental Protocols

This section details a standard protocol for evaluating the inhibitory effect of **ICA-121431** on NaV channels (e.g., hNaV1.3) expressed in a mammalian cell line (e.g., HEK293) using whole-cell patch-clamp electrophysiology.

Experimental Workflow Diagram





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Workflow for patch-clamp analysis of ICA-121431.

Materials and Reagents

- Cell Line: HEK293 cells stably or transiently transfected with the human NaV channel α -subunit of interest (e.g., hNaV1.3).
- Culture Medium: Standard DMEM/F-12 medium supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) if using a stable cell line.



- Extracellular (Bath) Solution:
 - Composition: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.
 - Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Intracellular (Pipette) Solution:
 - Composition: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES.
 - Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.
- ICA-121431 Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Store at -20°C. Note that solutions are unstable and should be prepared fresh for daily use from the stock.[6] Serial dilutions should be made in the extracellular solution to achieve final desired concentrations. The final DMSO concentration in the bath should be kept low (<0.1%) to avoid off-target effects.

Electrophysiological Recording Procedure

- Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. Transfer
 a coverslip to the recording chamber on the microscope stage and perfuse continuously with
 the extracellular solution.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the intracellular solution.
- Whole-Cell Configuration:
 - Using a micromanipulator, approach a target cell with the glass pipette while applying slight positive pressure.[7]
 - Upon contact with the cell membrane, release the positive pressure to form a high-resistance (G Ω) seal.[8]
 - Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell recording configuration.[9]



- Voltage-Clamp Protocol:
 - Clamp the cell membrane at a holding potential of -120 mV, where most channels are in the resting state.
 - To assess the state-dependent inhibition by ICA-121431, use a specific pulse protocol designed to inactivate the channels.[1][4]
 - A typical protocol consists of:
 - 1. An 8-second conditioning prepulse to a depolarized potential (e.g., -50 mV or a voltage that inactivates half the channels).[1][4]
 - 2. A brief (10 ms) step back to -120 mV.[4]
 - 3. A 20 ms test pulse to 0 mV to elicit the sodium current.[1][4]
- Data Acquisition and Analysis:
 - Record baseline currents using the described voltage protocol before applying the compound.
 - Apply ICA-121431 by perfusing the bath with the extracellular solution containing the desired concentration of the inhibitor. Allow 2-5 minutes for the compound to equilibrate.
 - Record the peak inward sodium current during the test pulse in the presence of the compound.
 - Calculate the percentage of inhibition at each concentration relative to the baseline current.
 - To determine the IC50, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a standard Hill equation.

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